IT-901
Overview
Description
IT-901 is an orally active and potent inhibitor of the NF-κB subunit c-Rel. Its chemical structure is that of a bioactive naphthalenethiobarbiturate derivative. Notably, this compound has demonstrated potential for human lymphoid tumors and may ameliorate graft-versus-host disease (GVHD) .
Scientific Research Applications
IT-901 has garnered interest in various scientific fields:
Cancer Research: Its potential for human lymphoid tumors makes it relevant in oncology research.
Immunology: Given its impact on NF-κB signaling, this compound may influence immune responses and autoimmune diseases.
Transplant Medicine: Its potential in ameliorating GVHD is significant for transplant patients.
Mechanism of Action
As mentioned earlier, this compound acts as an inhibitor of the NF-κB subunit c-Rel. NF-κB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and more.
Safety and Hazards
Preparation Methods
Synthetic Routes: Unfortunately, specific synthetic routes for IT-901 are not widely documented in the available literature. it is synthesized through chemical processes involving naphthalene and thiobarbituric acid derivatives.
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. Research and development in this area are ongoing.
Chemical Reactions Analysis
Reactivity: IT-901 interacts with the NF-κB pathway, specifically targeting the c-Rel subunit. It inhibits c-Rel DNA binding with an IC50 of 3 μM and NF-κB DNA binding with an IC50 of 0.1 μM .
Common Reagents and Conditions: The exact reagents and conditions used in the synthesis of this compound remain proprietary. its bioactivity suggests involvement of nucleophilic substitution reactions and possibly oxidative processes.
Major Products: this compound primarily inhibits the activity of c-Rel, which plays a crucial role in immune responses and inflammation. By disrupting c-Rel’s DNA binding, this compound may modulate downstream gene expression.
Comparison with Similar Compounds
While IT-901’s uniqueness lies in its specific targeting of c-Rel, other NF-κB inhibitors exist. Examples include BAY 11-7082, celastrol, and sulfasalazine.
Properties
IUPAC Name |
5-[(2,4-dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-22-13-8-14(23-2)11(9-5-3-4-6-10(9)13)7-12-15(20)18-17(24)19-16(12)21/h3-8H,1-2H3,(H2,18,19,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPCCOYRKEHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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